molecular formula C7H21ClO4Si4 B1367109 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane CAS No. 18297-88-6

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Cat. No.: B1367109
CAS No.: 18297-88-6
M. Wt: 317.03 g/mol
InChI Key: ZKXOYZASYSBSJW-UHFFFAOYSA-N
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Description

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a unique organosilicon compound characterized by its complex structure and multiple silicon-oxygen bonds. This compound is notable for its stability and resistance to various chemical reactions, making it a valuable substance in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the chlorination of heptamethylcyclotetrasiloxane. This reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom at the desired position. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Oxidation: Under specific conditions, the compound can be oxidized to form siloxane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Silanols: Formed through hydrolysis.

    Siloxane Derivatives: Resulting from oxidation reactions.

    Substituted Silanes: Produced via nucleophilic substitution.

Scientific Research Applications

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Investigated for its potential use in biomaterials and drug delivery systems.

    Medicine: Explored for its biocompatibility and potential use in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different reactivity.

    Octamethylcyclotetrasiloxane: Another cyclic siloxane with a similar structure but lacking the chlorine substitution.

    Decamethylcyclopentasiloxane: A larger cyclic siloxane with different physical and chemical properties.

Uniqueness

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its chlorine substitution, which imparts distinct reactivity and potential applications. Its stability and resistance to various chemical reactions make it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21ClO4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXOYZASYSBSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)Cl)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21ClO4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501606
Record name 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18297-88-6
Record name 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1000 mL three-necked round bottom flask equipped with a magnetic stirring bar, a thermometer, an inlet for gases and an outlet fitted with a drying tube, was charged the following: 37.17 g (77.87 mmol) of heptamethylcyclotetrasiloxane (59.2% in octamethylcyclotetrasiloxane) and 521.9 g (5214 mmol) of heptane. The mixture was cooled in an ice bath to 0° C. Chlorine (Cl2) was bubbled through the stirred mixture at a rate such that the temperature did not rise above 10° C. The addition of the chlorine was continued until a persistent yellow color, accompanied by a drop in temperature, was observed. Nitrogen gas was bubbled through the solution to remove the HCl generated in the reaction and the excess Cl2. A yield of 100% under anhydrous conditions was determined by gas chromatographic analysis.
Quantity
37.17 g
Type
reactant
Reaction Step One
Quantity
521.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Reactant of Route 2
2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Reactant of Route 3
2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Reactant of Route 4
2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

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